molecular formula C4H12N4 B12950435 N,N,N'-trimethylhydrazinecarboximidamide

N,N,N'-trimethylhydrazinecarboximidamide

Cat. No.: B12950435
M. Wt: 116.17 g/mol
InChI Key: BNJNZWAIEFSKMY-UHFFFAOYSA-N
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Description

N,N,N'-Trimethylhydrazinecarboximidamide is a hydrazine-derived compound characterized by a carboximidamide backbone substituted with three methyl groups. Its structure consists of a hydrazine core (N–N bond) linked to a carboximidamide group (C(=NH)–NH₂), with methyl substituents at two terminal nitrogen atoms and one internal nitrogen. Hydrazinecarboximidamides are of interest in medicinal and materials chemistry due to their ability to participate in hydrogen bonding, coordination chemistry, and redox reactions .

Properties

Molecular Formula

C4H12N4

Molecular Weight

116.17 g/mol

IUPAC Name

3-amino-1,1,2-trimethylguanidine

InChI

InChI=1S/C4H12N4/c1-6-4(7-5)8(2)3/h5H2,1-3H3,(H,6,7)

InChI Key

BNJNZWAIEFSKMY-UHFFFAOYSA-N

Canonical SMILES

CN=C(NN)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-trimethylhydrazinecarboximidamide typically involves the reaction of hydrazine with methylating agents under controlled conditions. One common method is the reaction of hydrazine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{NH}_2\text{NH}_2 + 3\text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{)}_3\text{N}_2\text{H}_2\text{I} ]

Industrial Production Methods: In an industrial setting, the production of N,N,N’-trimethylhydrazinecarboximidamide can be scaled up by using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N,N’-Trimethylhydrazinecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N’-trimethylhydrazinecarboximidamide oxide, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N,N,N’-Trimethylhydrazinecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N’-trimethylhydrazinecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N,N'-trimethylhydrazinecarboximidamide with structurally related hydrazine derivatives, focusing on molecular features, spectral data, and functional attributes.

Structural Analogs

2.1.1. N,N,N',N'-Tetramethylhydrazine-1,2-dicarboxamide (C₆H₁₄N₄O₂)
  • Structure : Contains two carboxamide groups (-C(=O)NH₂) and four methyl substituents on the hydrazine backbone.
  • Molecular Weight : 174.204 g/mol (vs. trimethylcarboximidamide, which would have a lower molecular weight due to fewer methyl groups and a single carboximidamide group).
2.1.2. Nitro-Substituted Hydrazinecarboximidamides
  • Example :
    • (Z)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N'-nitro-2-(propan-2-ylidene)hydrazinecarboximidamide (IId-06)
  • Structure: Features a nitro group (-NO₂) and a benzodioxole substituent.
  • Melting Point : 135–137°C.
  • 1H NMR : Distinct aromatic (δ 6.60–6.83 ppm) and methyl (δ 1.99–2.07 ppm) signals, with a singlet at δ 5.97 ppm for the dioxole protons .
    • (1Z,2E)-N-(4-Methoxybenzyl)-2-(3-methylbutylidene)-N'-nitrohydrazinecarboximidamide (IIa-04)
  • 1H NMR : Methoxy group (δ 3.72 ppm) and alkylidene chain (δ 0.90–2.31 ppm) .

Physical and Spectral Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (1H NMR)
This compound* C₅H₁₃N₅ ~155.19 (estimated) Not reported Expected methyl singlets (δ ~2.8–3.3 ppm)
N,N,N',N'-Tetramethylhydrazine-1,2-dicarboxamide C₆H₁₄N₄O₂ 174.204 Not reported Methyl singlets (δ ~2.9–3.1 ppm, carboxamide NH₂)
IId-06 C₁₂H₁₅N₅O₄ 293.29 135–137 Aromatic protons (δ 6.60–6.83 ppm), dioxole (δ 5.97 ppm)

*Theoretical values for this compound are inferred from structural analogs.

Reactivity and Functional Group Influence

  • The nitro group also influences solubility, often reducing it in polar solvents .
  • Carboximidamide vs. Carboxamide : The imine group in carboximidamides allows for tautomerization (C=NH ⇌ C–N–H), which can affect binding to biological targets or metal ions .

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